molecular formula C5H7NO2S B2928269 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one CAS No. 116146-20-4

5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one

Cat. No. B2928269
Key on ui cas rn: 116146-20-4
M. Wt: 145.18
InChI Key: BAPYTKHEAGEYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05583092

Procedure details

Chlorocarbonyl sulphenyl chloride (41.9 g, 0.32 mol) is added dropwise to a stirred solution of isobutyramide (25.2 g, 0.29 mol) under dry nitrogen at room temperature. When the addition is complete, the mixture is refluxed for 8 hours, during which time hydrogen chloride gas is evolved. The solvent is removed in vacuo and the residue is distilled to give 5-isopropyl-[1,3,4]oxathiazolin-2-one (37 g, 88%) as a yellow oil, b.p. 58°-59° C./8 mmHg.
Quantity
41.9 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([S:4]Cl)=[O:3].[C:6]([NH2:11])(=[O:10])[CH:7]([CH3:9])[CH3:8].Cl>>[CH:7]([C:6]1[O:10][C:2](=[O:3])[S:4][N:11]=1)([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
41.9 g
Type
reactant
Smiles
ClC(=O)SCl
Name
Quantity
25.2 g
Type
reactant
Smiles
C(C(C)C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NSC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.